1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone
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Overview
Description
1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone is a complex organic compound with a unique structure that includes a dioxolane ring, a trifluoromethoxy group, and a sulfonylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized from glycerol derivatives through a series of reactions involving protection and deprotection steps.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethylation reagents under controlled conditions.
Coupling Reactions: The phenoxy and sulfonylethanone groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.
Substitution: The phenoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides.
Scientific Research Applications
1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its properties may be useful in developing new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study the effects of trifluoromethoxy and sulfonyl groups on biological systems.
Mechanism of Action
The mechanism of action of 1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-(phenoxy)phenyl]sulfonylethanone: Lacks the trifluoromethoxy group, which may result in different biological activity.
1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(methoxy)phenoxy]phenyl]sulfonylethanone: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its chemical properties.
Uniqueness
The presence of the trifluoromethoxy group in 1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone distinguishes it from similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique candidate for various applications.
Properties
CAS No. |
286845-22-5 |
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Molecular Formula |
C20H19F3O7S |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone |
InChI |
InChI=1S/C20H19F3O7S/c1-19(2)27-11-18(30-19)17(24)12-31(25,26)16-9-7-14(8-10-16)28-13-3-5-15(6-4-13)29-20(21,22)23/h3-10,18H,11-12H2,1-2H3/t18-/m1/s1 |
InChI Key |
DKYZMEBEWCKIJX-GOSISDBHSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(=O)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)C |
Canonical SMILES |
CC1(OCC(O1)C(=O)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)C |
Origin of Product |
United States |
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